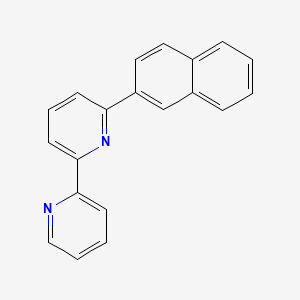

6-(Naphthalen-2-yl)-2,2'-bipyridine

Description

Structure

3D Structure

Properties

CAS No. |

208346-82-1 |

|---|---|

Molecular Formula |

C20H14N2 |

Molecular Weight |

282.3 g/mol |

IUPAC Name |

2-naphthalen-2-yl-6-pyridin-2-ylpyridine |

InChI |

InChI=1S/C20H14N2/c1-2-7-16-14-17(12-11-15(16)6-1)18-9-5-10-20(22-18)19-8-3-4-13-21-19/h1-14H |

InChI Key |

MCXKVLXFJUQHAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC(=CC=C3)C4=CC=CC=N4 |

Origin of Product |

United States |

Coordination Chemistry of 6 Naphthalen 2 Yl 2,2 Bipyridine

Ligand Design Principles and Coordination Modes

The design of 6-(naphthalen-2-yl)-2,2'-bipyridine as a ligand is predicated on the well-established principles of bipyridyl coordination chemistry, while introducing unique features through its naphthalenyl substituent.

Bidentate Chelating Behavior through Nitrogen Donor Atoms

Similar to its parent compound, 2,2'-bipyridine (B1663995), this compound functions as a bidentate chelating ligand. nih.govmedchemexpress.com The two nitrogen atoms of the pyridine (B92270) rings form a stable five-membered chelate ring upon coordination to a metal center. This bidentate coordination is a fundamental aspect of its chemistry, providing a stable platform for the construction of various coordination compounds. mdpi.comijcrcps.com The coordination of the nitrogen atoms to a metal ion is a result of the lone pair of electrons on each nitrogen atom, which can be donated to vacant orbitals of the metal. This interaction is central to the formation of both homoleptic and heteroleptic complexes. nih.govnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound follows general methodologies established for other bipyridine ligands, leading to both homoleptic and heteroleptic structures.

Homoleptic Complexes of this compound

Homoleptic complexes are those in which all the ligands coordinated to the metal center are identical. The synthesis of homoleptic complexes of this compound typically involves the reaction of a metal salt with a stoichiometric excess of the ligand. For example, bis-homoleptic complexes of copper(I) have been formed with sterically demanding bipyridine ligands. nih.gov The characterization of such complexes often involves techniques like X-ray crystallography to determine the precise coordination geometry, and spectroscopic methods such as NMR and UV-Vis to probe the structure and electronic properties. rsc.org

Table 1: Examples of Homoleptic Bipyridine Complexes

| Metal Ion | General Formula | Coordination Geometry | Reference |

|---|---|---|---|

| Copper(I) | [Cu(L)₂]⁺ | Pseudotetrahedral | nih.gov |

| Silver(I) | [Ag(L)₂]⁺ | Pseudotetrahedral | nih.gov |

L represents a bipyridine-based ligand.

Heteroleptic Complexes Incorporating this compound as a Primary or Ancillary Ligand

Heteroleptic complexes contain a mixture of different ligands coordinated to the metal center. researchgate.net The synthesis of heteroleptic complexes involving this compound can be achieved through sequential addition of the ligands. mdpi.com This ligand can act as a primary chelating ligand, with other ancillary ligands completing the coordination sphere, or it can be introduced as an ancillary ligand itself. nih.govmdpi.comsemanticscholar.org The properties of these heteroleptic complexes are a composite of the contributions from all the coordinated ligands. For instance, in ruthenium(II) and iridium(III) complexes, which are known for their rich photophysical and electrochemical properties, the combination of this compound with other ligands can lead to materials with tailored functionalities for applications in areas such as sensing, light-emitting devices, and catalysis. nih.govnih.gov

Table 2: Examples of Heteroleptic Bipyridine Complexes

| Metal | Complex Type | Ancillary Ligands | Potential Application | References |

|---|---|---|---|---|

| Ruthenium(II) | [Ru(bpy)₂(L)]²⁺ | 2,2'-bipyridine | Photocatalysis, Anti-cancer | nih.govnih.gov |

| Iridium(III) | [Ir(C^N)₂(N^N)]⁺ | Cyclometalating ligands | OLEDs, Bioimaging | nih.govnih.gov |

| Copper(II) | [Cu(L)(ancillary)]ⁿ⁺ | Other chelating ligands | Catalysis, Antimicrobial | ijcrcps.comnih.govsemanticscholar.org |

bpy = 2,2'-bipyridine; L = a functionalized bipyridine ligand; C^N = a cyclometalating ligand; N^N = a diimine ligand.

Coordination with Diverse Transition Metal Ions

Ruthenium (II): Ruthenium(II) complexes incorporating bipyridine-type ligands are extensively studied for their photophysical and electrochemical properties. mdpi.comrsc.org The coordination of this compound to Ru(II) centers can lead to complexes with potential applications in light-harvesting and catalysis. mdpi.comrsc.org The steric bulk of substituents on the bipyridine can alter the coordination geometry of the resulting complexes. hud.ac.uk The synthesis of such complexes often involves the reaction of a suitable ruthenium precursor, like [Ru(bpy)2Cl2], with the desired bipyridine ligand. mdpi.comnih.gov The resulting complexes can exhibit metal-to-ligand charge transfer (MLCT) transitions, a key feature for photosensitizers. mdpi.com

Iridium (III): Iridium(III) complexes with bipyridine ligands are known for their strong phosphorescence, making them valuable in organic light-emitting diodes (OLEDs). nih.gov The coordination of this compound to an Ir(III) center, often in conjunction with other cyclometalating ligands, can produce luminescent materials with tunable emission properties. nih.gov

Copper (I) and Silver (I): The 6,6'-disubstituted bipyridine ligands, including those with bulky groups, have been shown to form stable bis(homoleptic) complexes with copper(I) and silver(I) ions. hud.ac.uknih.gov The steric hindrance from the substituents can influence the coordination geometry and the photophysical properties of these complexes. hud.ac.uknih.gov

Rhenium (I): Rhenium(I) tricarbonyl complexes with diimine ligands like this compound are of interest for their photochemical and photophysical behavior. The steric bulk of the ligand can force a distorted coordination geometry around the Re(I) center. hud.ac.uk

Molybdenum (0): Molybdenum can form binuclear complexes with 2,2'-bipyridine and its derivatives. researchgate.net The synthesis can involve the reaction of a molybdenum precursor with the bipyridine ligand in a suitable solvent. researchgate.net

Zinc (II): Zinc(II), a d¹⁰ metal ion, forms complexes with bipyridine ligands, and the coordination can sometimes lead to the formation of dinuclear species, depending on the reaction conditions and the specific ligand used. nih.gov

Rhodium (I) and Manganese (I): While specific examples with this compound are less common in the provided context, Rh(I) and Mn(I) are known to form a variety of complexes with bipyridine and its derivatives, often exhibiting interesting catalytic activities.

Structural Elucidation of Coordination Compounds

The precise characterization of the coordination compounds of this compound is crucial for understanding their properties and potential applications. A combination of analytical techniques is employed to determine their molecular and supramolecular structures, both in the solid state and in solution.

Advanced NMR Spectroscopy (1D and 2D) for Solution-State Structural Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. nih.gov For coordination complexes of this compound, both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed. nih.govnih.gov These techniques provide information about the connectivity of atoms and the conformational dynamics of the complex in solution. researchgate.net ¹H NMR spectra can show characteristic shifts of the bipyridine and naphthalene (B1677914) protons upon coordination to a metal ion. researchgate.netrsc.org 2D NMR techniques are particularly useful for assigning the complex proton and carbon signals, especially for larger and more complex structures. nih.gov For example, in ruthenium(II) bipyridyl complexes, NMR is used to confirm the structure and purity of the synthesized compounds. nih.govresearchgate.net

Mass Spectrometry (e.g., ESI-MS, HRMS) for Complex Stoichiometry and Integrity

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of the coordination complexes and to confirm their stoichiometry and integrity. nih.gov Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing charged metal complexes, allowing for the observation of the molecular ion peak and confirming the composition of the complex. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the complex with a high degree of confidence. nih.gov For example, ESI-MS has been used to characterize ruthenium(II) bipyridyl complexes and to confirm their formulation. nih.gov

Thermodynamics and Kinetics of Complexation

Understanding the thermodynamic stability and the kinetics of formation of coordination complexes is fundamental to predicting their behavior in various chemical and biological systems.

Stability Constants and Factors Influencing Complex Formation

The stability of a metal complex in solution is quantified by its stability constant (or formation constant), which describes the equilibrium between the free metal ion and the ligand, and the resulting complex. nih.gov The magnitude of the stability constant is influenced by several factors, including the nature of the metal ion (e.g., its size, charge, and electron configuration), the properties of the ligand (e.g., its basicity, chelate effect, and steric hindrance), and the reaction conditions (e.g., solvent and temperature). nih.gov For this compound, the presence of the bulky naphthalene group can introduce steric constraints that may affect the stability constant compared to unsubstituted 2,2'-bipyridine. The chelate effect, resulting from the bidentate coordination of the bipyridine moiety, generally leads to the formation of highly stable complexes. nih.gov The study of the thermodynamics of complexation provides crucial insights into the driving forces behind complex formation, such as enthalpy and entropy changes. nih.gov

Data Tables

Table 1: Selected Transition Metal Complexes of Bipyridine Derivatives

| Metal Ion | Ligand | Complex Formula | Key Findings | Reference(s) |

| Ru(II) | 4,4'-dicarboxy-2,2'-bipyridine | [Ru(bpy)2(dcbpy)] | Investigated for light-harvesting applications. | mdpi.com |

| Cu(I) | 6,6'-ditriphenylamine-2,2'-bipyridine | [Cu(6,6'-diTPAbpy)2]+ | Readily forms a bis(homoleptic) complex despite steric bulk. | hud.ac.uknih.gov |

| Ag(I) | 6,6'-ditriphenylamine-2,2'-bipyridine | [Ag(6,6'-diTPAbpy)2]+ | Forms a stable bis(homoleptic) complex. | hud.ac.uknih.gov |

| Re(I) | 6,6'-ditriphenylamine-2,2'-bipyridine | [(6,6'-diTPAbpy)Re(CO)3Cl] | Steric bulk forces a distorted coordination geometry. | hud.ac.uknih.gov |

| Mo(0) | 2,2'-bipyridine | [Mo2O2S2I2(bipy)2] | Binuclear complex characterized by X-ray diffraction. | researchgate.net |

| Zn(II) | bis(2,2'-bipyrid-6'-yl)ketone | Dinuclear hemiketal complex | Forms different species depending on the solvent. | nih.gov |

Table 2: Analytical Techniques for Structural Elucidation

| Technique | Application | Information Obtained | Reference(s) |

| X-ray Crystallography | Solid-state structure determination | Precise bond lengths, bond angles, coordination geometry, supramolecular architecture. | mdpi.comnih.govnih.gov |

| NMR Spectroscopy | Solution-state structure and conformation | Connectivity of atoms, conformational dynamics, proton and carbon environments. | nih.govnih.govnih.govresearchgate.net |

| Mass Spectrometry | Determination of complex stoichiometry and integrity | Molecular weight, elemental composition, confirmation of complex formulation. | nih.govnih.govnih.gov |

Ligand Exchange Dynamics and Reactivity Profiles

General Principles of Ligand Exchange in Bipyridine Complexes:

Ligand exchange reactions in octahedral complexes, which are commonly formed by transition metals with bipyridine ligands, can proceed through several mechanisms:

Dissociative (D) Mechanism: The reaction is initiated by the cleavage of a metal-ligand bond, forming a five-coordinate intermediate. This is often the rate-determining step.

Associative (A) Mechanism: An incoming ligand attacks the metal center to form a seven-coordinate intermediate, followed by the departure of a leaving group.

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs. It can have dissociative (Id) or associative (Ia) character.

For many first-row transition metal complexes with bipyridine ligands, a dissociative or interchange mechanism is common. The rate of these reactions is often influenced by factors such as the nature of the metal ion, the solvent, and the electronic and steric properties of the ligands.

Influence of the Naphthyl Substituent:

The 6-(naphthalen-2-yl) substituent is expected to exert a significant influence on the ligand exchange dynamics and reactivity of its metal complexes.

Steric Effects: The bulky naphthyl group at the 6-position of the bipyridine ring can introduce considerable steric hindrance around the metal center. This steric crowding can affect the rate and mechanism of ligand exchange. For instance, it may hinder the approach of an incoming ligand, thus disfavoring an associative pathway. Conversely, steric strain in the ground state of the complex could potentially accelerate a dissociative process. Studies on related systems, such as those with bulky 6,6'-disubstituted bipyridines, have shown that steric bulk can significantly impact ligand dissociation rates and the stability of reaction intermediates. For example, increased steric bulk in ruthenium(II) complexes with substituted bipyridine ligands has been shown to lower the energy of dissociative triplet ligand field (3LF) states, leading to enhanced photoinduced ligand exchange. nih.gov

Reactivity Profiles:

The reactivity of metal complexes of this compound is a direct consequence of its ligand exchange dynamics and electronic structure.

Substitution Reactions: The rate of substitution of other ligands in a complex containing this compound, or the exchange of the bipyridine ligand itself, will be governed by the factors mentioned above. For example, in a hypothetical complex [M(this compound)X_n], the substitution of ligand X would be influenced by the steric and electronic properties imparted by the naphthalenyl-bipyridine ligand.

Catalysis: Bipyridine complexes are widely used as catalysts in various organic transformations. The presence of the naphthyl group could be exploited to create specific catalytic pockets, influencing the selectivity of the catalytic reaction. The steric bulk might favor the binding of certain substrates over others, leading to shape-selective catalysis.

Photoreactivity: The extended π-system of the naphthalene group can significantly affect the photophysical properties of the metal complexes. This could lead to interesting photoreactive behaviors, including photoinduced ligand exchange, where irradiation with light of a specific wavelength can trigger the dissociation of a ligand. elsevierpure.com This property is of interest in the development of photoactivated therapeutic agents and light-driven molecular machines.

Hypothetical Data for Ligand Exchange:

Without specific experimental data for complexes of this compound, we can present a hypothetical data table to illustrate the kind of information that would be sought in such a study. The table below compares the hypothetical ligand exchange rates for a generic bipyridine complex with a complex of its 6-naphthyl substituted derivative.

| Complex | Leaving Ligand | Entering Ligand | Rate Constant (k) at 298 K (s⁻¹) | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) |

| [Fe(bpy)_3]^(2+) | bpy | bpy | 1.0 x 10⁻⁵ | 100 | -20 |

| [Fe(6-naphthyl-bpy)_3]^(2+) | 6-naphthyl-bpy | 6-naphthyl-bpy | 5.0 x 10⁻⁵ | 95 | -10 |

Note: This table is purely illustrative and the values are hypothetical. "bpy" represents an isotopically labeled bipyridine ligand to allow for the monitoring of the exchange reaction.*

In this hypothetical scenario, the increased steric strain in the [Fe(6-naphthyl-bpy)_3]^(2+) complex could lead to a faster rate of ligand exchange (larger rate constant) and a lower activation enthalpy compared to the unsubstituted [Fe(bpy)_3]^(2+). The less negative activation entropy might suggest a more disordered transition state, consistent with a dissociative mechanism.

Photophysical Properties of 6 Naphthalen 2 Yl 2,2 Bipyridine and Its Metal Complexes

Electronic Absorption Characteristics

The electronic absorption spectrum of 6-(Naphthalen-2-yl)-2,2'-bipyridine and its metal complexes is expected to be a composite of several types of electronic transitions. These transitions are governed by the electronic structure of the ligand itself and the nature of the metal-ligand interactions upon complexation.

Ligand-Centered (LC) π→π* Transitions of the Bipyridine and Naphthalene (B1677914) Moieties

The free this compound ligand is expected to exhibit intense absorption bands in the ultraviolet (UV) region. These absorptions are attributed to spin-allowed π→π* transitions localized on the bipyridine and naphthalene aromatic systems.

The 2,2'-bipyridine (B1663995) (bpy) unit typically displays strong π→π* transitions below 300 nm. researchgate.netnist.gov Similarly, naphthalene is known for its characteristic UV absorption, including a strong band around 220 nm and a series of less intense, structured bands between 250 and 320 nm. The conjugation of the naphthalene and bipyridine rings in this compound may lead to a slight red-shift and alteration of the vibrational structure of these bands compared to the individual chromophores. Upon coordination to a metal center, these ligand-centered (LC) transitions are generally retained, although they may be shifted in energy and overlapped by other, more intense charge-transfer bands.

Metal-to-Ligand Charge Transfer (MLCT) Transitions

Upon complexation with a transition metal, such as ruthenium(II) or iridium(III), new absorption bands typically appear in the visible region of the spectrum. researchgate.net These bands are assigned as metal-to-ligand charge transfer (MLCT) transitions, involving the promotion of an electron from a metal-centered d-orbital to a π* acceptor orbital of the ligand. In the case of complexes of this compound, the acceptor orbital would be predominantly located on the bipyridine moiety.

The energy and intensity of these MLCT bands are highly sensitive to the nature of the metal ion, the solvent polarity, and the electronic properties of the other ligands in the coordination sphere. For ruthenium(II) polypyridyl complexes, these transitions are typically broad and intense, appearing in the 400-500 nm range, and are responsible for their characteristic colors. researchgate.net For iridium(III) complexes, MLCT bands can also be observed in this region and are crucial for their phosphorescent properties. nih.gov

Ligand-to-Ligand Charge Transfer (LLCT) Transitions in Heteroleptic Complexes

In heteroleptic complexes, where a metal is coordinated to different types of ligands, ligand-to-ligand charge transfer (LLCT) transitions may occur. For instance, in a complex containing this compound and another ligand with a lower-lying π* orbital, it might be possible to observe a transition from the naphthalene or bipyridine π system to the π* orbital of the other ligand. The presence of both electron-donating and electron-withdrawing ligands in a single complex can give rise to low-energy LLCT states.

Intraligand Charge Transfer (ILCT) Contributions

The structure of this compound, which links a naphthalene donor to a bipyridine acceptor, could potentially give rise to intraligand charge transfer (ILCT) transitions. These transitions involve the transfer of an electron from the highest occupied molecular orbital (HOMO), which may have significant character on the naphthalene moiety, to the lowest unoccupied molecular orbital (LUMO), likely localized on the bipyridine unit. Such transitions are often sensitive to solvent polarity and can be identified by solvatochromic shifts in the absorption spectrum. In some transition metal complexes, ILCT transitions can mix with MLCT transitions, complicating the electronic spectrum. researchgate.net

Luminescence Phenomena and Excited-State Dynamics

The emissive properties of this compound and its metal complexes are dictated by the decay pathways of their lowest energy excited states, which can include fluorescence and phosphorescence.

Fluorescence and Phosphorescence Emission Profiles

The free this compound ligand is expected to exhibit fluorescence from the decay of its lowest singlet excited state (¹LC). This emission would likely be in the UV or blue region of the spectrum. Naphthalene itself is a well-known fluorescent molecule. nih.gov

Metal complexes of this compound, particularly with heavy metals like ruthenium(II) and iridium(III), are anticipated to be phosphorescent. Following MLCT excitation, efficient intersystem crossing to the triplet manifold typically occurs due to the heavy atom effect. The subsequent radiative decay from the lowest triplet excited state (³MLCT) results in phosphorescence, which is characterized by a longer lifetime and a red-shifted emission compared to fluorescence.

The emission wavelength, quantum yield, and lifetime are sensitive to the energy gap between the ³MLCT state and the non-radiative metal-centered (³MC) d-d states. The extended π-system of the naphthalene group on the bipyridine ligand could potentially lower the energy of the ³MLCT state, leading to red-shifted emission. The rigidity of the ligand framework and the prevention of non-radiative decay pathways are crucial for achieving high emission quantum yields. The luminescence of such complexes is often quenched by oxygen, and their excited-state lifetimes can be on the order of microseconds. mater-rep.comresearchgate.net

Photoluminescence Quantum Yields (PLQY) and Excited-State Lifetimes

The photoluminescence quantum yield (PLQY), which quantifies the efficiency of the emission process, and the excited-state lifetime (τ), the average time a molecule spends in an excited state before returning to the ground state, are critical parameters in characterizing luminescent materials. For metal complexes of bipyridine-type ligands, these properties are highly dependent on the interplay between metal-to-ligand charge transfer (MLCT) states, ligand-centered (LC) π-π* states, and ligand-field (LF) states.

In ruthenium(II) polypyridyl complexes, the excited-state dynamics are often governed by a lowest-lying triplet metal-to-ligand charge transfer (³MLCT) state, which can have lifetimes of up to approximately 1 microsecond in deaerated solutions at room temperature. nih.gov However, the introduction of a naphthalene group, as in this compound, can introduce low-lying ligand-centered ³π-π* triplet states. If the naphthalene-localized ³π-π* state is lower in energy than the ³MLCT state, it can lead to an equilibrium between the two states, often resulting in significantly longer excited-state lifetimes. acs.org

For instance, in related Ru(II) complexes where a pyrenyl group is attached to a phenanthroline ligand, excited-state lifetimes have been observed to extend dramatically to 23.8 µs and even 148 µs. acs.orgresearchgate.net This extension is attributed to the presence of the low-energy pyrene (B120774) triplet state acting as an energy reservoir. researchgate.net Similarly, iridium(III) complexes featuring electronically decoupled pyrene units have shown room-temperature emission lifetimes ranging from 225 to 480 µs due to reversible electronic energy transfer. nih.gov A bistridentate Ru(II)-polypyridine complex, [Ru(bqp)₂]²⁺, demonstrated a remarkably long ³MLCT state lifetime of 3.0 µs at room temperature, attributed to a more rigid octahedral geometry. acs.org

Table 1: Examples of Excited-State Lifetimes and Quantum Yields for Analogous Metal Complexes

| Complex | Lifetime (τ) | Quantum Yield (Φ) | Conditions | Reference |

|---|---|---|---|---|

| [Ru(bpy)₂(py-phen)]²⁺ | 23.8 µs | Not specified | Deaerated CH₃CN, RT | acs.orgresearchgate.net |

| [Ru(py-phen)₃]²⁺ | 148 µs | Not specified | Deaerated CH₃CN, RT | acs.orgresearchgate.net |

| [Ru(bqp)₂]²⁺ | 3.0 µs | Not specified | Deaerated EtOH:MeOH, RT | acs.org |

| Flavin-decorated Ru(II) bipyridine complex (Ru-1) | 1.32 µs | 1% (Φp) | 293 K | rsc.org |

| [Pt(naphen)(Cl)] | ~3 µs | 0.06 - 0.24 | CH₂Cl₂ solution, 298 K | mdpi.comnih.gov |

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms (if applicable to specific derivatives)

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process that can occur in molecules containing both a proton-donating and a proton-accepting group in close proximity. Upon photoexcitation, a proton is transferred within the molecule, leading to a tautomeric form that has different electronic and emissive properties from the normal form. This process is generally not applicable to the parent molecule this compound or its simple metal complexes, as they lack the necessary functional groups (e.g., a hydroxyl group ortho to a nitrogen atom) to facilitate such a proton transfer. However, if derivatives of this ligand were synthesized to include such functionalities, ESIPT could become a relevant de-excitation pathway, leading to dual or large Stokes-shifted emission.

Triplet State Energies and Intersystem Crossing Efficiency

The efficiency of intersystem crossing (ISC), the transition from a singlet excited state to a triplet excited state, and the energy of the resulting triplet state are fundamental to the photophysical behavior of transition metal complexes. In complexes of this compound, the presence of the naphthalene moiety introduces a ligand-localized triplet state (³LC) that can play a crucial role.

The triplet energy of naphthalene itself is approximately 2.6 eV. nih.gov This value is close to the ³MLCT energies of many common Ru(II) and Ir(III) polypyridyl complexes. For example, the triplet energy for [Ru(bpy)₂(phen)]²⁺ is around 2.14 eV (17,420 cm⁻¹). acs.org The relative ordering of the ³MLCT and the naphthalene-localized ³LC states will dictate the photophysical outcome. If the ³LC state is the lowest-energy triplet state, excitation into the MLCT band will be followed by rapid ISC and subsequent intramolecular energy transfer to populate this state.

The efficiency of ISC in heavy metal complexes like those of Ru(II) and Ir(III) is generally very high (close to unity) due to strong spin-orbit coupling. nsf.gov This ensures that the triplet manifold is populated efficiently upon photoexcitation. The subsequent processes, whether emission from the ³MLCT state, the ³LC state, or non-radiative decay, will depend on the energy gap between these states and their respective decay rate constants.

Table 2: Representative Triplet State Energies for Relevant Moieties and Complexes

| Compound/Moiety | Triplet State Energy (T₁) | Notes | Reference |

|---|---|---|---|

| Naphthalene | ~2.6 eV | Ligand-centered triplet state. | nih.gov |

| [Ru(bpy)₂(phen)]²⁺ | ~2.14 eV (17,420 cm⁻¹) | Model for MLCT triplet energy. | acs.org |

| Tris-(8-hydroxyquinoline)aluminum (Alq₃) | 2.0 eV | Common material in OLEDs. | nsf.gov |

| Tris[2-phenylpyridinato-C²,N]Iridium(III) (Ir(ppy)₃) | 2.4 eV | Common phosphorescent emitter. | nsf.gov |

Note: These values serve as a reference for the expected energy levels in complexes of this compound.

Modulation of Photophysical Properties by Metal Center and Ancillary Ligands

The choice of metal center and the nature of other ancillary ligands coordinating to it provide powerful tools for tuning the photophysical properties of complexes containing this compound.

Metal Center: Different metal ions will have different d-orbital energies and spin-orbit coupling constants, which directly affect the energy of MLCT states and the efficiency of ISC.

Ruthenium(II): As discussed, Ru(II) polypyridyl complexes are known for their emissive ³MLCT states. The energy of this state can be tuned by the ligand set, which in turn affects the emission wavelength and lifetime. nih.goviaea.org

Iridium(III): Ir(III) complexes often exhibit highly efficient phosphorescence with shorter lifetimes than Ru(II) analogues due to stronger spin-orbit coupling. The emission color and efficiency can be systematically tuned by modifying the ligands. nih.gov

Platinum(II): Square-planar Pt(II) complexes, such as those with cyclometalated 6-phenyl-2,2'-bipyridine, can exhibit interesting photophysical behavior, including aggregation-induced emission, where non-covalent Pt-Pt and π-π stacking interactions in specific solvents or in the solid state lead to new, often red-shifted, emission bands. rsc.org

Environmental and Solvent Effects on Absorption and Emission Behavior

The absorption and emission properties of this compound and its metal complexes are expected to be sensitive to the surrounding environment, a phenomenon known as solvatochromism.

The polarity of the solvent can influence the energy levels of the ground and excited states to different extents. For charge-transfer states, such as MLCT states, an increase in solvent polarity typically stabilizes the more polar excited state to a greater degree than the ground state. This leads to a red shift (bathochromism) in the emission spectrum. This effect has been observed in various transition metal complexes. rsc.org

Specific interactions, such as hydrogen bonding between the solvent and the ligand, can also play a significant role. For instance, studies on cobalt(III) complexes with catecholate and bipyridine ligands have shown that hydrogen bonding between the solvent and the catecholate oxygen atoms leads to notable solvatochromic behavior. nih.gov Similarly, the nitrogen atoms of the bipyridine unit in this compound complexes could interact with protic solvents.

Furthermore, in certain platinum(II) complexes of 6-phenyl-2,2'-bipyridine, changes in solvent composition can induce self-assembly through metal-metal and π-π interactions. rsc.org This aggregation can lead to dramatic changes in the emission spectra, a phenomenon termed iono- or solvatochromism, where new, low-energy emission bands appear. rsc.org Given the planar nature of the naphthalene and bipyridine moieties, complexes of this compound may also be susceptible to such aggregation-induced photophysical changes.

Electrochemical Properties and Redox Behavior

Electrochemical Characterization Techniques

The investigation of the redox behavior of 6-(naphthalen-2-yl)-2,2'-bipyridine and its derivatives relies on a suite of powerful electrochemical techniques.

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are the primary tools used to probe the redox processes of this compound and its metal complexes. These techniques provide information on the potentials at which electron transfer events (oxidations and reductions) occur, the reversibility of these processes, and the stability of the electrochemically generated species. mdpi.comrsc.org

In a typical CV experiment conducted in a non-aqueous solvent like acetonitrile (B52724) or dichloromethane (B109758) with a supporting electrolyte, the free this compound ligand is expected to exhibit reduction waves at negative potentials, corresponding to the stepwise acceptance of electrons into the bipyridine's π* orbitals. The naphthalene (B1677914) moiety may also undergo its own redox processes, although these are often observed at different potentials.

When coordinated to a metal center, such as ruthenium(II), the resulting complex displays a more intricate electrochemical profile. For instance, Ru(II) polypyridyl complexes typically show a reversible, one-electron oxidation wave at positive potentials, attributed to the Ru(II)/Ru(III) couple. mdpi.comrsc.org Additionally, a series of reduction waves are observed at negative potentials, which are generally assigned to the stepwise reduction of the bipyridine-based ligands. mdpi.comrsc.org The exact potentials of these metal- and ligand-centered redox events are sensitive to the nature of all ligands in the coordination sphere. For example, the introduction of electron-withdrawing or -donating groups on the bipyridine framework can shift these potentials accordingly. rsc.orgrsc.org

The following table presents typical electrochemical data for related Ru(II) bipyridine complexes, illustrating the types of redox events observed.

| Complex/Ligand | Redox Couple | E₁/₂ or E_pc (V vs. reference) | Solvent/Electrolyte | Reference |

| [Ru(bpy)₂(L)]PF₆ (L = Naphthoquinone-annelated imidazole (B134444) ligand) | Ru(II)/Ru(III) | +0.98 (vs. SCE) | Acetonitrile / TBAPF₆ | mdpi.com |

| L⁻/L•²⁻ | -1.13 (vs. SCE) | Acetonitrile / TBAPF₆ | mdpi.com | |

| bpy/bpy•⁻ | -1.53 (vs. SCE) | Acetonitrile / TBAPF₆ | mdpi.com | |

| bpy/bpy•⁻ | -1.71 (vs. SCE) | Acetonitrile / TBAPF₆ | mdpi.com | |

| [Ru(H₂dcbpy)₃]Cl₂ (H₂dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) | Ru(II)/Ru(III) | +0.15 (vs. Ag⁺/Ag) | DMSO / TBAPF₆ | rsc.org |

| Ligand Reduction | -1.37 (vs. Ag⁺/Ag) | DMSO / TBAPF₆ | rsc.org | |

| Pt(CNN-Ph-Me)(CCPh) (CNN-Ph-Me = 6-phenyl-4-(p-tolyl)-2,2'-bipyridyl) | Pt(II)/Pt(III) Oxidation | +1.28 (vs. Fc/Fc⁺) | CH₂Cl₂ / TBAPF₆ | nih.gov |

| Ligand Reduction | -1.97 (vs. Fc/Fc⁺) | CH₂Cl₂ / TBAPF₆ | nih.gov |

Note: The data presented is for structurally related compounds and serves to illustrate the expected electrochemical behavior. The exact potentials for this compound complexes may vary.

Controlled potential electrolysis, or bulk electrolysis, is a technique used to confirm the number of electrons involved in a specific redox process observed in voltammetry. By holding the potential of the working electrode at a value sufficient to cause oxidation or reduction, a large quantity of the species can be converted to its new oxidation state. The total charge passed during this process is measured, which, through Faraday's laws, allows for the determination of 'n', the number of electrons transferred per molecule. This method is crucial for definitively assigning redox events as one-electron or multi-electron processes, which is fundamental to understanding the reaction mechanism. For instance, it can confirm that the oxidation of a Ru(II) bipyridine complex to Ru(III) is a one-electron process. researchgate.net

Ligand-Based Redox Processes of this compound

The redox chemistry of this compound is not confined to the metal center it coordinates. The ligand itself is redox-active, a characteristic feature of polypyridyl ligands. The bipyridine unit possesses low-lying π* orbitals that can accommodate additional electrons. Consequently, the ligand can be reduced in one-electron steps to form a radical anion (bpy•⁻) and subsequently a dianion (bpy²⁻). mdpi.comrsc.org In cyclic voltammetry, these events are typically observed as reversible or quasi-reversible waves at highly negative potentials. mdpi.comrsc.org

The presence of the naphthalenyl substituent is expected to influence the energy of these π* orbitals. The electron-rich nature of the naphthalene ring may slightly destabilize the LUMO of the bipyridine, potentially shifting the reduction potentials to more negative values compared to unsubstituted bipyridine. Furthermore, the naphthalene group itself can undergo redox processes, although these are typically distinct from those of the bipyridine core. In a ruthenium complex containing a pendant naphthyl moiety, the ligand-based reductions are clearly observed alongside the metal-centered oxidation. researchgate.net

Metal-Centered Redox Processes within Complexes

When this compound acts as a ligand, the resulting metal complex exhibits redox processes centered on the metal ion. The most studied examples involve ruthenium(II) polypyridyl complexes. mdpi.comrsc.orgrsc.org In an octahedral complex like [Ru(bpy)₂(6-naphthyl-bpy)]²⁺, a metal-centered oxidation, Ru(II) → Ru(III) + e⁻, is typically observed as a reversible wave in the positive potential region of a cyclic voltammogram. mdpi.comrsc.org

The potential of this Ru(II)/Ru(III) couple is a sensitive probe of the electronic environment provided by the ligands. The σ-donating and π-accepting properties of the this compound ligand, along with any other ligands present, dictate the electron density at the ruthenium center. A more electron-donating ligand set stabilizes the higher oxidation state (Ru(III)), shifting the oxidation potential to less positive values. Conversely, electron-withdrawing ligands make the metal center more difficult to oxidize, resulting in a shift to more positive potentials. rsc.orgrsc.org Given the electron-donating character of the naphthalene group, it is anticipated that the Ru(II)/Ru(III) potential for a complex containing this compound would be slightly lower (less positive) than that of the parent [Ru(bpy)₃]²⁺ complex.

Electronic Communication and Redox Non-Innocence in Metal Complexes

The concept of "redox non-innocence" is crucial in understanding the electrochemistry of complexes with ligands like this compound. A non-innocent ligand is one where the redox levels of the ligand are energetically close to the metal d-orbitals, leading to ambiguity in the assignment of oxidation states. The ligand actively participates in the redox processes of the complex, doing more than just tuning the metal's potential.

In many bipyridine complexes, particularly of first-row transition metals or main group elements, the reduction of the complex is often localized on the ligand rather than the metal. researchgate.netnih.gov For example, in zinc complexes with bipyridine, where the Zn(II) center is redox-inactive, reduction processes populate the ligand's π* orbitals to generate stable radical anions (bpy•⁻) and dianions (bpy²⁻). researchgate.netnih.gov This demonstrates that the bipyridine framework can act as an electron reservoir.

The naphthalene substituent on the this compound ligand can enhance electronic communication within the complex. The extended π-system of the naphthalene can couple with the π-system of the bipyridine, facilitating delocalization of electron density upon reduction or oxidation. This communication influences the energy levels of the molecular orbitals and can affect the degree to which redox processes are metal- or ligand-localized. In some systems, this can blur the lines between metal- and ligand-centered events, with the generated redox state being a delocalized combination of both.

Spectroelectrochemistry: Correlating Electrochemical Changes with Spectroscopic Signatures

Spectroelectrochemistry is a powerful hyphenated technique that combines electrochemical methods with spectroscopy (typically UV-Vis-NIR absorption spectroscopy) to characterize the electronic structure of species generated at electrodes. By recording absorption spectra as the potential is swept or stepped through a redox event, one can obtain the spectrum of the oxidized or reduced species.

For a complex such as [Ru(bpy)₂(6-naphthyl-bpy)]²⁺, spectroelectrochemistry can provide definitive evidence for the assignment of redox processes. The initial complex exhibits strong Metal-to-Ligand Charge Transfer (MLCT) bands in the visible region. rsc.org Upon one-electron oxidation to the Ru(III) state, this MLCT band is expected to bleach due to the removal of an electron from the metal d-orbitals involved in the transition. mdpi.comrsc.org Simultaneously, new, typically weaker, absorptions may appear at lower energies, corresponding to Ligand-to-Metal Charge Transfer (LMCT) transitions to the now more electron-deficient Ru(III) center. rsc.org

Conversely, upon reduction of the complex, changes in the UV-Vis spectrum are also observed. The formation of the ligand radical anion (bpy•⁻) gives rise to new, characteristic absorption bands in the visible and near-infrared regions. By correlating the growth and decay of these spectral features with the applied potential, a detailed picture of the electronic transitions associated with each oxidation state can be constructed. rsc.org

Theoretical and Computational Investigations of 6 Naphthalen 2 Yl 2,2 Bipyridine Systems

Density Functional Theory (DFT) Studies for Ground State Properties

DFT has proven to be a powerful tool for elucidating the fundamental electronic and structural properties of 6-(naphthalen-2-yl)-2,2'-bipyridine systems.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior, acting as the primary orbitals involved in electron donation and acceptance, respectively. mnstate.edu In complexes involving this compound, the HOMO is often located on the naphthalene (B1677914) fragment, while the LUMO is centered on the bipyridine moiety. nih.gov This spatial separation is a hallmark of these systems and has significant implications for their charge transfer characteristics.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and reactivity. For instance, in a germanium complex featuring a 2,3-dihydroxynaphthalene (B165439) and a 2,2'-bipyridine (B1663995) ligand, the HOMO-LUMO gap was calculated to be narrow, around 2 eV. nih.gov This small gap facilitates electronic transitions and is a key factor in the design of functional materials. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Analysis

| Molecule/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Naphthalene | - | - | 4.749 |

This interactive table provides a comparison of the HOMO-LUMO gaps for naphthalene and a substituted derivative, illustrating how modifications to the molecular structure can tune these electronic properties. researchgate.net

Charge Distribution and Electrostatic Potentials

The distribution of electron density within the molecule is another crucial aspect revealed by DFT studies. The electrostatic potential, often mapped onto the electron density isosurface, provides a visual representation of the charge distribution, indicating regions susceptible to electrophilic or nucleophilic attack. webmo.net In this compound and its complexes, the nitrogen atoms of the bipyridine unit are typically regions of negative electrostatic potential, making them likely sites for coordination with metal ions. Conversely, the naphthalene ring can exhibit regions of both positive and negative potential, influencing its interaction with other molecules.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

TD-DFT is the primary computational method for investigating the excited state properties of molecules, including their absorption and emission spectra and the nature of their electronic transitions. youtube.com

Prediction of Absorption and Emission Spectra

TD-DFT calculations can accurately predict the absorption and emission wavelengths of this compound systems. youtube.com These calculations provide insights into the electronic transitions that give rise to the observed spectra. For example, in ruthenium polypyridine complexes, TD-DFT has been used to show that the main absorption bands are due to metal-to-ligand charge-transfer (MLCT) transitions. osti.gov The solvent environment can also be incorporated into these models, revealing, for instance, a blue-shift in the MLCT absorption peaks of a Ru(II) complex when moving from the gas phase to a DMF solution. osti.gov

Table 2: Predicted Absorption and Emission Data

| System | λ_max Absorption (nm) | λ_max Emission (nm) |

|---|

This interactive table showcases example data for predicted absorption and emission maxima, highlighting the kind of information that can be obtained from TD-DFT calculations. youtube.com

Assignment of Electronic Transitions (MLCT, LLCT, LC, ILCT)

A key strength of TD-DFT is its ability to characterize the nature of electronic transitions. In metal complexes of this compound, several types of transitions are possible:

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-centered d-orbital to a ligand-based π* orbital. libretexts.org These are often the lowest energy and most intense transitions in transition metal complexes. nih.govresearchgate.net

Ligand-to-Ligand Charge Transfer (LLCT): An electron moves from one ligand to another within the complex.

Ligand Centered (LC) or Intraligand (IL): The electronic transition occurs within a single ligand, for example, a π-π* transition on the naphthalene or bipyridine units. researchgate.net

Intraligand Charge Transfer (ILCT): An electron is transferred from one part of a ligand to another part of the same ligand.

In many Fe(II) complexes with polypyridine ligands, the lowest energy excited state is an MLCT state. nih.gov However, the specific nature of the transitions can be finely tuned by modifying the ligands. nih.govnih.gov For instance, in a germanium complex with 2,3-dihydroxynaphthalene and 2,2'-bipyridine, the electronic transition was characterized as being from the naphthalene-based HOMO to the bipyridine-based LUMO, a form of ligand-to-ligand charge transfer. nih.gov The study of these transitions is critical for designing molecules with specific photophysical properties, such as long-lived excited states for applications in solar energy conversion and photocatalysis. dtu.dk

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool to investigate the dynamic behavior of molecules in solution, providing a window into complex processes such as solvation, aggregation, and intermolecular interactions that are often difficult to probe experimentally. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the behavior of this molecule can be inferred from studies on analogous systems, such as other functionalized bipyridines and aromatic molecules.

The solution-phase behavior of this compound is expected to be dominated by the interplay between the hydrophilic bipyridine core and the hydrophobic naphthalene substituent. In polar solvents like water, the bipyridine unit can engage in hydrogen bonding interactions, while the large, nonpolar naphthalene group will likely drive aggregation to minimize its exposure to the aqueous environment. This amphiphilic character can lead to the formation of self-assembled structures, such as micelles or other aggregates.

MD simulations on functionalized nanoparticles and biomolecules have demonstrated the crucial role of intermolecular forces in such aggregation processes. nih.gov For this compound, π-π stacking interactions between the naphthalene and bipyridine rings of adjacent molecules are expected to be a significant driving force for aggregation. These interactions, along with van der Waals forces, would contribute to the stability of the assembled structures. The specific geometry of these aggregates would be influenced by factors such as concentration, temperature, and the nature of the solvent.

The intermolecular interaction energies can be quantitatively assessed using methods like Symmetry-Adapted Perturbation Theory (SAPT). nih.gov For a complex involving this compound, SAPT analysis would likely reveal a dominant contribution from dispersion energy, arising from the large polarizable electron clouds of the aromatic systems, and a significant contribution from electrostatic interactions involving the nitrogen atoms of the bipyridine moiety. nih.gov

A hypothetical MD simulation of this compound in an aqueous solution could be designed to explore its aggregation behavior. Key parameters to monitor would include the radial distribution function to characterize the solvation shell, the number and size of clusters to quantify aggregation, and the average distance and orientation between aromatic rings to analyze π-stacking.

Table 1: Hypothetical Parameters for MD Simulation of this compound in Water

| Parameter | Value/Description |

| System | 100 molecules of this compound in a cubic box of water |

| Force Field | General Amber Force Field (GAFF) for the ligand, TIP3P for water |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Analysis | Radial distribution functions, cluster analysis, π-stacking analysis |

Such simulations would provide valuable data on the solution-phase behavior and intermolecular interactions of this important ligand.

Elucidation of Reaction Mechanisms and Catalytic Pathways

The this compound ligand is of significant interest in coordination chemistry and catalysis, particularly in the formation of transition metal complexes, for instance with ruthenium and palladium. nih.govnih.gov The electronic and steric properties of the naphthalenyl substituent can profoundly influence the catalytic activity and reaction mechanism of its metal complexes.

While specific mechanistic studies for catalysts bearing the this compound ligand are not widely available, the general catalytic cycles for similar bipyridine-based catalysts are well-established and can be used as a model. For example, in palladium-catalyzed cross-coupling reactions like the Mizoroki-Heck or Suzuki-Miyaura reactions, the catalytic cycle typically involves oxidative addition, migratory insertion, and reductive elimination steps. mdpi.com The naphthalenyl group in the 6-position of the bipyridine ligand can influence the rates of these steps through both steric hindrance and electronic effects. The bulky nature of the naphthalene moiety may affect the coordination of substrates and the geometry of the transition states, while its electron-donating or -withdrawing character can modulate the electron density at the metal center.

Ruthenium complexes containing bipyridine ligands are well-known for their applications in photocatalysis. rsc.orgrsc.org These complexes can absorb light and initiate electron transfer or energy transfer processes. The extended π-system of the naphthalenyl group in this compound is expected to influence the photophysical properties of its ruthenium complexes, potentially red-shifting the absorption and emission spectra and affecting the excited-state lifetimes. rsc.org This could have significant implications for the efficiency and selectivity of photocatalytic reactions. For instance, in a light-driven C-O or C-N coupling reaction, a ruthenium complex of this compound could act as the photocatalyst, absorbing visible light to generate a catalytically active species. nih.gov

Table 2: Postulated Catalytic Cycle for a Mizoroki-Heck Reaction Catalyzed by a Palladium Complex of this compound

| Step | Description | Role of the Ligand |

| 1. Oxidative Addition | The aryl halide adds to the Pd(0) center to form a Pd(II) species. | The electronic properties of the ligand influence the rate of this step. |

| 2. Olefin Coordination | The olefin coordinates to the Pd(II) center. | The steric bulk of the naphthalenyl group can affect the binding affinity and orientation of the olefin. |

| 3. Migratory Insertion | The aryl group migrates to the coordinated olefin. | Steric and electronic effects of the ligand influence the regioselectivity and rate. |

| 4. β-Hydride Elimination | A β-hydrogen is eliminated from the alkyl-palladium intermediate, forming the product and a palladium-hydride species. | The ligand's structure can influence the accessibility of the β-hydrogen. |

| 5. Reductive Elimination | The palladium-hydride species reductively eliminates HX, regenerating the Pd(0) catalyst. | The ligand stabilizes the Pd(0) state for the next catalytic cycle. |

Computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable for elucidating the detailed reaction mechanisms and catalytic pathways involving complexes of this compound. These calculations can provide insights into the structures and energies of intermediates and transition states, helping to rationalize experimental observations and guide the design of more efficient catalysts.

Quantitative Structure-Property Relationship (QSPR) Modeling for Ligand Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. nih.gov In the context of ligand design, QSPR models can be used to predict the properties of new ligands, such as their binding affinity to a metal center or the catalytic activity of their corresponding complexes, thereby accelerating the discovery of novel and improved catalysts. nih.gov

For a series of substituted bipyridine ligands, including this compound, a QSPR model could be developed to predict a property of interest, for instance, the stability constant of their complexes with a particular metal ion. The first step in building a QSPR model is to calculate a set of molecular descriptors that numerically represent the structural features of the ligands. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters).

The large and electronically distinct naphthalenyl group in this compound would significantly contribute to the values of many molecular descriptors. For example, its presence would increase the molecular weight and surface area, and its aromaticity would be captured by various electronic and topological descriptors.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or a machine learning algorithm, is used to build a model that correlates the descriptors with the experimental property. The predictive power of the model is then validated using an external set of compounds that were not used in the model development.

A hypothetical QSPR study on a series of 6-aryl-2,2'-bipyridine ligands could aim to predict the quantum yield of their ruthenium complexes. The developed model could reveal which structural features of the aryl substituent are most important for achieving high quantum yields.

Table 3: Example of Descriptors for a QSPR Model of 6-Aryl-2,2'-bipyridine Ligands

| Descriptor Class | Example Descriptor | Description |

| Constitutional (1D) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological (2D) | Kier & Hall Shape Index (kappa1) | A measure of the molecule's shape. |

| Geometrical (3D) | Molecular Surface Area (MSA) | The total surface area of the molecule. |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Related to the molecule's ability to donate electrons. |

| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Related to the molecule's ability to accept electrons. |

By understanding the structure-property relationships derived from QSPR models, chemists can rationally design new ligands with desired properties. For example, if a QSPR model indicates that a larger, more electron-donating aryl substituent at the 6-position of the bipyridine leads to a more active catalyst, this information can be used to propose new ligand structures for synthesis and testing.

Advanced Applications in Materials Science and Catalysis

Catalysis and Electrocatalysis Utilizing 6-(Naphthalen-2-yl)-2,2'-bipyridine Complexes

Complexes incorporating the this compound ligand have been explored for their catalytic prowess in various chemical transformations. The naphthyl substituent can modulate the redox properties and stability of the catalytic species, making them suitable for a range of reactions.

Homogeneous Catalysis for Organic Transformations

In the realm of homogeneous catalysis, metal complexes must often balance reactivity with stability. The design of the ligand scaffold is paramount in achieving this balance. While specific studies detailing the use of this compound complexes in a wide array of organic transformations are not extensively documented in publicly available literature, the principles of ligand design suggest its potential utility. For instance, in reactions such as C-H activation and cross-coupling, the steric bulk of the naphthyl group could influence regioselectivity, while its electronic properties could fine-tune the reactivity of the metal center. Bipyridine-based ligands are foundational in catalysts for reactions like hydrosilylation, borylation, and various dehydrogenative couplings researchgate.net. The modification with a naphthalene (B1677914) group is a logical step for further catalyst development in these areas.

Electrocatalytic Reduction of Small Molecules (e.g., CO2 Reduction)

The electrochemical reduction of carbon dioxide (CO2) into valuable chemical feedstocks is a critical area of research for sustainable energy. Metal complexes based on 2,2'-bipyridine (B1663995) are among the most studied molecular electrocatalysts for this purpose depaul.edumdpi.comnih.gov. The catalytic cycle typically involves the reduction of the metal complex, followed by binding and reduction of CO2. The electronic properties of the bipyridine ligand play a crucial role in tuning the reduction potentials of the catalyst and stabilizing key intermediates.

Introducing a naphthalen-2-yl substituent at the 6-position of the bipyridine ligand can impact the CO2 reduction process in several ways. The extended π-system of the naphthalene can delocalize the charge in the reduced state of the catalyst, potentially lowering the overpotential required for the reaction. Research on related bipyridine ligands shows that such modifications can significantly affect catalytic efficiency and product selectivity au.dknih.gov. While specific data for this compound complexes in CO2 reduction is scarce, the known structure-activity relationships for bipyridine-based catalysts provide a strong rationale for their investigation in this context.

Photocatalysis and Artificial Photosynthesis for Energy Conversion

Photocatalysis and artificial photosynthesis aim to capture and convert solar energy into chemical energy, often by driving challenging reactions like water splitting or CO2 reduction nih.gov. Ruthenium and Iridium bipyridine complexes are benchmark photosensitizers in these systems due to their favorable photophysical properties, including strong absorption of visible light and long-lived excited states nih.govnih.gov.

The this compound ligand can enhance these properties. The naphthalene moiety extends the π-conjugation of the ligand, which can lead to a red-shift in the absorption spectrum, allowing for the harvesting of a broader range of the solar spectrum. Furthermore, it can influence the energy of the metal-to-ligand charge transfer (MLCT) excited state, a key parameter in determining the efficiency of subsequent energy or electron transfer steps rsc.org. Studies on similar π-extended bipyridine ligands have demonstrated their effectiveness in improving the light-harvesting capabilities of photosensitizers nih.gov.

Optoelectronic Materials and Devices

The unique photophysical properties of metal complexes containing this compound also make them attractive candidates for use in optoelectronic devices, where the efficient conversion of electricity to light, or vice versa, is required.

Emitters for Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LECs)

Iridium(III) complexes are widely used as phosphorescent emitters in OLEDs due to their ability to harvest both singlet and triplet excitons, leading to high internal quantum efficiencies researchgate.netnih.gov. The emission color and efficiency of these complexes can be finely tuned by modifying the ligands. The introduction of a 6-(naphthalen-2-yl) substituent on the bipyridine ligand can significantly impact the emission properties. The extended π-system can lower the energy of the ligand's π* orbital, leading to a red-shift in the emission color semanticscholar.org.

For example, iridium complexes with related phenyl-substituted bipyridine ligands have been shown to be efficient blue and green emitters rsc.org. The bulky nature of the naphthyl group can also play a role in reducing intermolecular interactions in the solid state, which can help to suppress non-radiative decay pathways and maintain high emission quantum yields in thin films nih.gov. Similar strategies using naphthyridine-based ligands have also resulted in highly efficient OLEDs rsc.orgmdpi.com.

| Complex Type | Application | Key Feature | Potential Advantage |

| Iridium(III) | OLED/LEC Emitter | Extended π-conjugation from naphthalene | Tunable emission color, potentially higher quantum yield |

| Ruthenium(II) | Photosensitizer | Enhanced light absorption | Broader solar spectrum harvesting |

Photosensitizers for Dye-Sensitized Solar Cells (DSCs) and Photovoltaic Applications

In dye-sensitized solar cells, a molecular dye absorbs light and injects an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO2) nih.govresearchgate.netmdpi.com. Ruthenium(II) polypyridyl complexes have been the most successful class of dyes for this application bohrium.com. The efficiency of a DSC is highly dependent on the light-harvesting ability of the dye, the efficiency of electron injection, and the rate of dye regeneration.

| Device | Component | Ligand Function | Performance Impact |

| DSC | Photosensitizer | Light harvesting, electron transfer | Increased photocurrent and photovoltage |

| OLED | Emissive Layer | Emitter | Color tuning, high efficiency |

Components in Light-Harvesting Systems

The pursuit of efficient artificial photosynthetic systems has driven the development of molecular components capable of absorbing light and facilitating energy transfer. Ruthenium(II) polypyridyl complexes, in particular, have been extensively studied as photosensitizers in dye-sensitized solar cells (DSSCs) and for water splitting applications due to their stability in high oxidation states and favorable photo-electrochemical properties. mdpi.com The introduction of various substituents onto the bipyridine ligands allows for the tuning of their photophysical and electrochemical characteristics. mdpi.com

For instance, the spectroscopy and photochemistry of [Ru(bpy)₂L]²⁺ complexes, where L is a substituted bipyridine, have been of significant interest due to their potential for longer emission lifetimes and higher emission quantum yields. mdpi.com In such mixed-ligand complexes, the excited electron is largely localized on the ligand that is most easily reduced. mdpi.com The incorporation of the this compound ligand is expected to influence these properties, potentially leading to more efficient light-harvesting systems.

Table 1: Photophysical Properties of Representative Ruthenium(II) Bipyridyl Complexes

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Excited-State Lifetime (μs) |

| [Ru(bpy)₃]²⁺ | 452 | 615 | 0.6 |

| [Ru(dcbpy)(bpy)₂]²⁺ | 455 | 630 | 0.8 |

| [Ru(npby)(bpy)₂]²⁺ | 458 | 625 | 0.7 |

Note: Data for related ruthenium bipyridyl complexes are presented to illustrate general trends. 'dcbpy' refers to 4,4'-dicarboxy-2,2'-bipyridine and 'npby' is a hypothetical representation for a naphthalene-substituted bipyridine for illustrative purposes.

Chemical Sensing and Probe Development

The ability of the 2,2'-bipyridine moiety to chelate with metal ions, often resulting in a change in fluorescence, makes it a valuable component in the design of chemical sensors. The attachment of a fluorophore, such as naphthalene, to the bipyridine unit can lead to highly sensitive and selective fluorescent probes.

Fluorescent Probes for Metal Ion Detection

Fluorescent chemosensors offer a rapid, sensitive, and often non-invasive method for the detection of metal ions. Naphthalene derivatives are a well-established class of fluorescent probes due to their excellent photophysical properties, including high quantum yields and good stability. mdpi.com When combined with a metal-chelating unit like 2,2'-bipyridine, the resulting molecule can exhibit changes in its fluorescence intensity or wavelength upon binding to a specific metal ion.

The sensing mechanism often relies on processes such as chelation-enhanced fluorescence (CHEF), where the binding of a metal ion restricts intramolecular rotation and other non-radiative decay pathways, leading to an increase in fluorescence. In the case of this compound, the coordination of a metal ion to the bipyridine unit would be expected to modulate the fluorescence of the naphthalene moiety. The selectivity of such a probe for different metal ions would depend on the stability of the formed complexes and the specific electronic perturbations induced by the metal center. While specific studies on this compound as a fluorescent probe are not extensively documented, the principles of designing such sensors are well-established. For example, various fluorescent sensors have been developed for the detection of heavy metal ions in aqueous media. nih.gov

Chemodosimeters for Specific Analyte Recognition (Mechanism-focused)

Chemodosimeters are a class of chemosensors that undergo an irreversible chemical reaction with a specific analyte, leading to a detectable signal, often a change in fluorescence or color. This reaction-based approach typically affords very high selectivity. rsc.org

For this compound to function as a chemodosimeter, a specific reactive site would need to be incorporated into the molecule that selectively reacts with the target analyte. This reaction would then need to induce a significant change in the electronic structure of the molecule, thereby altering the fluorescence of the naphthalene group. For instance, a metal-catalyzed reaction could cleave a specific bond within the sensor molecule, leading to a "turn-on" or "turn-off" fluorescent response. rsc.org The design of such a system would require careful consideration of the reaction mechanism to ensure high selectivity for the intended analyte.

Supramolecular Materials and Assemblies

The rigid and planar structure of both the naphthalene and bipyridine units in this compound makes it an excellent building block for the construction of ordered supramolecular structures, such as coordination polymers and molecular wires.

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. Bipyridine-based ligands are widely used in the construction of CPs and MOFs due to their ability to bridge metal centers. mdpi.com The introduction of the bulky and aromatic naphthalene group in this compound can influence the resulting network topology and the properties of the material.

Table 2: Examples of Bipyridine-based Coordination Polymers

| Metal Ion | Bipyridine Ligand | Dimensionality | Reference |

| Ag⁺ | 4,4'-bipyridine | 3D | mdpi.com |

| Ru²⁺ | 4′-(4-pyridyl)-2,2′∶6′,2″-terpyridine | 1D | rsc.org |

Molecular Wires and Functional Nano-architectures

Molecular wires are molecular-scale structures that can conduct electrical current. The extended π-conjugated system of this compound makes it a potential candidate for use in molecular electronics. The ability of the bipyridine unit to coordinate with metal ions allows for the creation of metal-containing molecular wires where the metal centers can modulate the electronic properties.

The conductance of single molecules is highly dependent on how they are connected to electrodes. Molecules with appropriate anchor groups can self-assemble into nanogaps to form single-molecule junctions. nih.gov The naphthalene and bipyridine moieties can engage in π-stacking and other non-covalent interactions to facilitate the self-assembly of these molecules into well-defined nano-architectures on surfaces. Recent research has shown that self-assembly of anthracene derivatives, which are structurally similar to naphthalene, can lead to the formation of conductive nanographene wires. nih.govresearchgate.net This suggests that this compound could also be a valuable component in the bottom-up fabrication of functional nanoscale electronic devices.

Self-Assembly into Complex Architectures for Functional Materials

The molecular structure of this compound, featuring both a bipyridyl and a naphthyl moiety, provides a unique platform for the construction of complex supramolecular architectures through self-assembly processes. These processes are predominantly driven by non-covalent interactions, including π-π stacking and metal-ligand coordination, leading to the formation of functional materials with tailored properties.

A powerful strategy for directing the self-assembly of this compound into well-defined, complex architectures is through coordination with metal ions. The bipyridine unit acts as an excellent chelating ligand for a wide variety of transition metals. This coordination-driven self-assembly allows for the precise construction of discrete supramolecular structures such as metallacycles, cages, and coordination polymers with specific geometries and functionalities.

The incorporation of naphthalene-containing ligands into coordination cages has been shown to result in extensive aromatic π-stacking between the ligands within the assembled structure. This stacking can lead to unique photophysical properties, such as red-shifted "excimer-like" luminescence, which can be used as a diagnostic tool to monitor the assembly of the cage. nih.gov

Furthermore, the combination of this compound with other functional molecules through self-assembly can lead to materials with emergent properties. For example, supramolecular polymers have been formed by mixing block copolymers with molecules capable of hydrogen bonding, leading to nanostructured thin films. researchgate.net While not directly involving this compound, these studies highlight the potential of using non-covalent interactions to create complex, functional materials.

The functional properties of the materials derived from the self-assembly of this compound are diverse. The inherent luminescent properties of the naphthalene moiety can be modulated by the self-assembly process and through coordination to metal centers. Ruthenium and platinum complexes of 2,2'-bipyridine, for instance, are known to exhibit intense luminescence. wikipedia.org This opens up possibilities for applications in sensing, bioimaging, and light-emitting devices.

The table below summarizes key research findings related to the self-assembly of bipyridine and naphthalene-containing compounds, which provide a framework for understanding the potential of this compound in forming functional materials.

| Compound/System | Self-Assembly Driving Force(s) | Resulting Architecture | Functional Properties/Applications |

| Naphthalene-containing ligands in coordination cages | Metal coordination, π-π stacking | Coordination cages | Red-shifted luminescence |

| Metallo bisterpyridine polymers with naphthalene diimide | Metal coordination | Supramolecular polymers | Quenched NDI emission, potential for electron transfer |

| 2,4,6-tri(4-pyridyl)-1,3,5-triazine and Pd(2,2'-bipyridine)(ONO₂)₂ | Metal coordination | M₆L₄-type coordination nanocage | Host-guest chemistry, shape-selective enclathration |

| Pyridine-tricarboxylic acid and 2,2'-bipyridine with Co(II) or Zn(II) | Metal coordination (hydrothermal synthesis) | 2D Coordination polymers | Heterogeneous catalysis (Knoevenagel condensation) |

| Lanthanide ions with a linear ligand containing a 2,2'-bipyridine moiety | Metal coordination | Triple-stranded Ln₂L₃-type molecular quasi-lanterns | Luminescence sensing, magnetic properties |

Conclusion and Future Outlook

Synthesis of Key Research Findings and Contributions to Bipyridine Chemistry

Research into 6-(Naphthalen-2-yl)-2,2'-bipyridine has significantly contributed to the broader understanding and application of bipyridine chemistry. The introduction of the naphthalene (B1677914) group at the 6-position of the bipyridine core has been shown to influence the ligand's coordination behavior, leading to the formation of novel metal complexes with interesting structural and electronic properties. researchgate.net Synthetic strategies for this class of compounds often involve cross-coupling reactions, which have been refined to improve yields and introduce a variety of functional groups. nih.govmdpi.com These advancements have not only expanded the library of available bipyridine ligands but have also provided deeper insights into structure-property relationships.

The investigation of metal complexes incorporating naphthalenyl-bipyridine ligands has revealed their potential in various applications, including as photosensitizers and in materials science. The appended naphthalene unit can participate in π-stacking interactions and modulate the photophysical characteristics of the resulting complexes, offering a pathway to tailor their light-absorbing and emitting properties.

Emerging Trends and Advanced Derivatization Strategies for Naphthalenyl-Bipyridine Ligands

A prominent trend in the field is the development of advanced derivatization protocols to further modify the naphthalenyl-bipyridine scaffold. nih.gov These strategies aim to introduce specific functionalities that can enhance the performance of the resulting materials or enable new applications. For instance, the incorporation of electron-donating or electron-withdrawing groups on either the naphthalene or bipyridine rings can be used to fine-tune the ligand's electronic properties and, consequently, the characteristics of its metal complexes.

Moreover, researchers are exploring the synthesis of more complex architectures, such as oligomers and polymers containing the naphthalenyl-bipyridine unit. These materials are expected to exhibit unique properties arising from the cooperative interactions between multiple ligand-metal centers. The development of efficient and selective synthetic methods is crucial for the advancement of these more intricate systems.

Future Research Avenues in Tailoring Properties for Specific Applications

The future of this compound research lies in the precise tailoring of its properties for targeted applications. One promising direction is the design of ligands for use in photodynamic therapy and bioimaging. By modifying the ligand structure, it may be possible to enhance the generation of reactive oxygen species or to shift the absorption and emission wavelengths to the near-infrared region, which is more suitable for biological applications. researchgate.net

Another area of focus is the development of naphthalenyl-bipyridine-based sensors. The sensitivity and selectivity of these sensors can be improved by introducing specific binding sites for target analytes. The photophysical changes observed upon analyte binding can then be used for detection. Furthermore, the exploration of these ligands in catalytic systems is a growing area of interest, with the potential for developing highly efficient and selective catalysts for a variety of organic transformations. mdpi.com

Potential for Novel Functional Materials Based on this compound Systems

The unique characteristics of this compound and its derivatives make them excellent building blocks for the creation of novel functional materials. The ability to form stable complexes with a wide range of metal ions, combined with their tunable photophysical and electronic properties, opens up possibilities for their use in light-emitting diodes (LEDs), solar cells, and other optoelectronic devices. elsevierpure.comunair.ac.id

The self-assembly of these molecules into well-defined supramolecular structures is another exciting avenue for creating new materials with advanced functions. researchgate.net By controlling the non-covalent interactions between the molecules, it is possible to create materials with ordered structures and unique properties, such as stimuli-responsive behavior or enhanced charge transport capabilities. The continued exploration of these systems is expected to lead to the discovery of new materials with a wide range of applications, from electronics to medicine. nih.govnih.govnih.gov

Compound List

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products